molecular formula C14H11N3 B12791284 2-(3-Pyridyl)quinolin-4-amine CAS No. 133671-74-6

2-(3-Pyridyl)quinolin-4-amine

Cat. No.: B12791284
CAS No.: 133671-74-6
M. Wt: 221.26 g/mol
InChI Key: UFDDBDHNEOAHLI-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)quinolin-4-amine (CAS: 133671-74-6, molecular formula: C₁₄H₁₁N₃, molecular weight: 221.26 g/mol) is a quinoline derivative featuring a pyridyl substituent at the C2 position and an amino group at C3. This compound has garnered attention due to its bioactivity, particularly as an anti-HIV-1 agent. Derivatives of this scaffold have demonstrated potent activity at micromolar concentrations with low cytotoxicity, positioning them as promising candidates for antiviral drug development . The structural versatility of the quinoline core allows for diverse substitutions, enabling optimization of pharmacological properties such as solubility, bioavailability, and target specificity.

Properties

CAS No.

133671-74-6

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-pyridin-3-ylquinolin-4-amine

InChI

InChI=1S/C14H11N3/c15-12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H2,15,17)

InChI Key

UFDDBDHNEOAHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted quinolines and pyridines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and apoptosis . The compound’s ability to bind to these targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The quinolin-4-amine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 2-(3-Pyridyl)quinolin-4-amine and Analogues
Compound Name/Structure Substituents Biological Activity Key Metrics (EC₅₀/IC₅₀) Reference
2-(3-Pyridyl)quinolin-4-amine 3-Pyridyl (C2), NH₂ (C4) Anti-HIV-1 Active at 1 µM
2-(Trifluoromethyl)quinolin-4-amine CF₃ (C2), NH₂ (C4) TLR7 Agonist Low micromolar potency
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine Cl (C7), substituted ethyl (C4) Antimalarial IC₅₀ = 48 nM (P. falciparum)
2-Phenylquinolin-4-amine derivatives Phenyl (C2), variable C4 groups CpG Antagonist EC₅₀ = 0.76 nM (Compound 50)
7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine Cl (C7), isopropyl (C4), pyridyl (C2) Research tool (no explicit activity stated) N/A

Key Structural Modifications and Bioactivity

Substituent Effects on Antiviral Activity: Pyridyl vs. Phenyl Groups: The 3-pyridyl group at C2 in 2-(3-Pyridyl)quinolin-4-amine confers higher anti-HIV-1 activity compared to phenyl-substituted analogs. This is attributed to enhanced hydrogen bonding and π-stacking interactions with viral targets . Chloro Substituents: Addition of a chloro group at C7 (e.g., in antimalarial derivatives) improves parasiticidal activity by increasing lipophilicity and membrane penetration .

Trifluoromethyl Derivatives :

  • TLR7 Agonists : Replacement of pyridyl with trifluoromethyl (CF₃) shifts activity toward Toll-like receptor 7 (TLR7) modulation. These compounds exhibit low micromolar potency but face challenges in pharmacokinetics, such as metabolic instability .

CpG Antagonists: N-Alkylation: Alkylation at C4 (e.g., with dimethylaminoethyl or piperazino groups) enhances antagonism of immunostimulatory CpG oligodeoxynucleotides. Compound 50 (EC₅₀ = 0.76 nM) demonstrates that bulky substituents improve receptor binding .

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